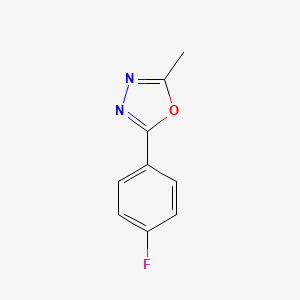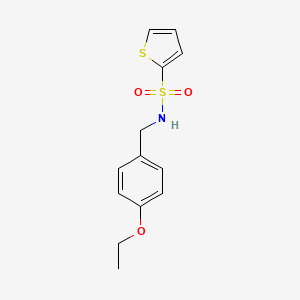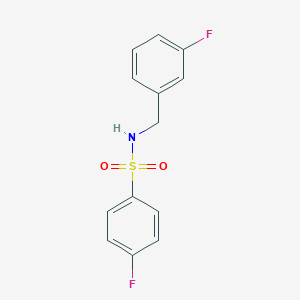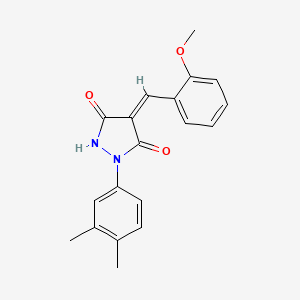![molecular formula C17H16ClN3O2 B11112210 N-(4-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)propanamide](/img/structure/B11112210.png)
N-(4-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-({2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]PROPANAMIDE is a chemical compound with a complex structure that includes a chlorophenyl group, a hydrazino group, and a propanamide group
Preparation Methods
The synthesis of N-[4-({2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]PROPANAMIDE typically involves the reaction of 4-chlorobenzaldehyde with hydrazine to form a hydrazone intermediate. This intermediate is then reacted with 4-isocyanatobenzoyl chloride to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
N-[4-({2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[4-({2-[(E)-1-(4-CHL
Properties
Molecular Formula |
C17H16ClN3O2 |
|---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-4-(propanoylamino)benzamide |
InChI |
InChI=1S/C17H16ClN3O2/c1-2-16(22)20-15-9-5-13(6-10-15)17(23)21-19-11-12-3-7-14(18)8-4-12/h3-11H,2H2,1H3,(H,20,22)(H,21,23)/b19-11+ |
InChI Key |
WHAPEYCLYXWFLZ-YBFXNURJSA-N |
Isomeric SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-methanediylbis(2-{[(E)-(4-nitrophenyl)methylidene]amino}phenol)](/img/structure/B11112140.png)

![2-chloro-N'-[(1E)-1-(3,5-dimethylfuran-2-yl)ethylidene]benzohydrazide](/img/structure/B11112154.png)
![1-[(3-Methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B11112160.png)
![(2E)-N-({N'-[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11112162.png)
![N-({N'-[(3E)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenoxyacetamide](/img/structure/B11112176.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B11112178.png)
phosphonium](/img/structure/B11112188.png)
![4-nitro-2-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol](/img/structure/B11112204.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11112220.png)



![N'-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-2-[(2-methylphenyl)amino]propanehydrazide (non-preferred name)](/img/structure/B11112231.png)
